molecular formula C15H21N3 B8293119 3-(2-(4-Methylpiperazin-1-yl)ethyl)-1H-indole

3-(2-(4-Methylpiperazin-1-yl)ethyl)-1H-indole

Cat. No. B8293119
M. Wt: 243.35 g/mol
InChI Key: WHRBBWJHEWDMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-Methylpiperazin-1-yl)ethyl)-1H-indole is a useful research compound. Its molecular formula is C15H21N3 and its molecular weight is 243.35 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

3-[2-(4-methylpiperazin-1-yl)ethyl]-1H-indole

InChI

InChI=1S/C15H21N3/c1-17-8-10-18(11-9-17)7-6-13-12-16-15-5-3-2-4-14(13)15/h2-5,12,16H,6-11H2,1H3

InChI Key

WHRBBWJHEWDMJS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(2-Bromo-ethyl)-indole (3.00 g, 13.39 mmol) was initially introduced into abs. CHCl3 (25 ml), and 1-methylpiperazine (2.68 g, 26.8 mmol) was added. The mixture was stirred at a bath temperature of 75° C. for 5 h and at RT overnight. The mixture was extracted dilute sulfuric acid (2×30 ml), the acidic aqueous phase was rendered alkaline with 5N NaOH, while cooling with ice, and the mixture was extracted with ether (3×30 ml). The organic phase was dried over Na2SO4 and concentrated i. vac. Yield: 1.45 g (Ind-68, 45%)
Quantity
3 g
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reactant
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2.68 g
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reactant
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25 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tryptophol (0.500 g, 3.10 mmol) and Et3N (1 mL) were dissolved in DCM (2 mL) and then mesyl chloride (0.24 mL, 3.102 mmol) was added dropwise at RT. The reaction was stirred for 3 h and then volatiles were removed in vacuo. The crude mesylate was taken up in DCM (3 mL) and to it was added 1-methylpiperazine (1.72 mL, 15.5 mmol) and Et3N (1 mL). The reaction was heated to 40° C. and stirred overnight. After completion, the reaction mixture was poured into cold water, the pH was adjusted to 10 with 1 N NaOH and the organic products were extracted with DCM (3×15 mL). The combined organic extracts were washed with brine (15 mL), dried with Na2SO4, filtered and concentrated in vacuo. Automated column chromatography method 2 was used to isolate the title compound (0.42 g, 56%). 1H NMR (400 MHz, CDCl3): δ 7.54 (d, J=7.8 Hz, 1H), 7.34 (d, J=8.1 Hz, 1H), 7.10 (t, J=7.1 Hz, 1H), 7.03 (t, J=7.3 Hz, 1H), 6.98 (s, 1H), 2.87 (t, J=7.8 Hz, 2H), 2.58 (t, J=5.9 Hz, 2H), 2.38 (br, 8H), 2.17 (s, 3H). 13C NMR (100 MHz, CDCl3): δ 136.7, 127.4, 121.8, 121.0, 118.3, 118.0, 112.4, 111.0, 58.9, 54.1, 52.2, 44.6, 22.2. ESI-HRMS: calc. for C15H21N3: [M+H]+=244.1808 m/z, found: [M+H]+=244.1797 m/z.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
1.72 mL
Type
reactant
Reaction Step Three
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Quantity
1 mL
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solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five
Yield
56%

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